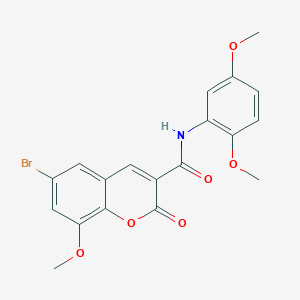![molecular formula C24H23ClN6O2 B5208332 5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a synthetic molecule that likely serves as a candidate for various biochemical applications. Its structure suggests potential activity in biological systems, given the presence of a benzamide backbone, which is commonly found in bioactive molecules.
Synthesis Analysis
Synthesis of similar compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of related benzamide derivatives involves cyclization, alkylation, and amidation reactions, typically requiring precise control of reaction conditions to achieve the desired product with high purity and yield (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, revealing how substitutions on the benzamide ring influence molecular conformation and, consequently, reactivity and interaction with biological targets (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles. The functional groups attached to the benzamide ring, such as chloro, methoxy, and pyrazole, significantly affect the compound's reactivity and the types of chemical transformations it can undergo (Raffa et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal form, of benzamide derivatives can be influenced by the nature of substituents on the aromatic ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and stability, are pivotal for understanding the interaction of benzamide derivatives with biological molecules. Computational chemistry, including density functional theory (DFT) calculations, provides insights into the electronic structure that governs these chemical properties (Halim & Ibrahim, 2022).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2/c1-14-15(2)30-31(16(14)3)23-12-11-22(28-29-23)26-18-6-8-19(9-7-18)27-24(32)20-13-17(25)5-10-21(20)33-4/h5-13H,1-4H3,(H,26,28)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWNBTFMDOOHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5208252.png)

![isopropyl 3-{[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5208255.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5208261.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)